Cas no 1281634-35-2 (Tert-butyl 4-(diethylamino)piperidine-1-carboxylate)
Tert-butyl 4-(diethylamino)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(diethylamino)piperidine-1-carboxylate
- tert-butyl 4-(N,N-diethylamino)piperidine-1-carboxylate
- Tert-butyl 4-(diethylamino)piperidine-1-carboxylate
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- MDL: MFCD14635708
- Inchi: 1S/C14H28N2O2/c1-6-15(7-2)12-8-10-16(11-9-12)13(17)18-14(3,4)5/h12H,6-11H2,1-5H3
- InChI Key: SLULEDXETYEYPD-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC1)N(CC)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 262
- XLogP3: 2.4
- Topological Polar Surface Area: 32.8
Tert-butyl 4-(diethylamino)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM492518-1g |
tert-Butyl4-(diethylamino)piperidine-1-carboxylate |
1281634-35-2 | 97% | 1g |
$637 | 2022-09-03 | |
| abcr | AB459765-250 mg |
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate |
1281634-35-2 | 250MG |
€442.30 | 2022-03-01 | ||
| abcr | AB459765-1 g |
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate |
1281634-35-2 | 1g |
€1,058.40 | 2022-03-01 | ||
| Alichem | A129008193-1g |
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate |
1281634-35-2 | 97% | 1g |
$689.85 | 2022-04-03 | |
| Alichem | A129008193-5g |
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate |
1281634-35-2 | 97% | 5g |
$2,049.84 | 2022-04-03 | |
| abcr | AB459765-250mg |
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate; . |
1281634-35-2 | 250mg |
€506.40 | 2025-04-21 | ||
| abcr | AB459765-1g |
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate; . |
1281634-35-2 | 1g |
€1184.60 | 2025-04-21 | ||
| 1PlusChem | 1P00HS8B-250mg |
tert-Butyl4-(diethylamino)piperidine-1-carboxylate |
1281634-35-2 | 95% | 250mg |
$348.00 | 2023-12-25 | |
| 1PlusChem | 1P00HS8B-1g |
tert-Butyl4-(diethylamino)piperidine-1-carboxylate |
1281634-35-2 | 95% | 1g |
$841.00 | 2023-12-25 | |
| Ambeed | A766484-1g |
tert-Butyl 4-(diethylamino)piperidine-1-carboxylate |
1281634-35-2 | 97% | 1g |
$650.0 | 2024-04-25 |
Tert-butyl 4-(diethylamino)piperidine-1-carboxylate Suppliers
Tert-butyl 4-(diethylamino)piperidine-1-carboxylate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Tert-butyl 4-(diethylamino)piperidine-1-carboxylate
Research Brief on Tert-butyl 4-(diethylamino)piperidine-1-carboxylate (CAS: 1281634-35-2) in Chemical Biology and Pharmaceutical Applications
Tert-butyl 4-(diethylamino)piperidine-1-carboxylate (CAS: 1281634-35-2) is a piperidine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in drug discovery and development. This compound, characterized by its tert-butyl carbamate and diethylamino functional groups, serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and oncological pathways. Recent studies have explored its role in modulating enzyme activity, receptor binding, and cellular signaling, making it a valuable tool for medicinal chemists.
Recent advancements in the application of Tert-butyl 4-(diethylamino)piperidine-1-carboxylate highlight its utility in the synthesis of novel kinase inhibitors and GPCR (G-protein coupled receptor) modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of PI3K inhibitors, where the diethylamino moiety enhanced solubility and pharmacokinetic properties. Additionally, its use in the development of sigma-1 receptor ligands has shown promise in neuroprotective therapies, with preclinical data indicating improved blood-brain barrier penetration compared to earlier analogs.
The synthetic versatility of this compound is further underscored by its role in multicomponent reactions (MCRs), enabling rapid access to diverse heterocyclic scaffolds. Researchers at the University of Cambridge recently reported a one-pot synthesis of imidazopyridines using Tert-butyl 4-(diethylamino)piperidine-1-carboxylate as a linchpin, achieving yields exceeding 85% under mild conditions (Chemical Communications, 2024). This methodology has been adopted by several pharmaceutical companies for library generation in high-throughput screening campaigns.
From a mechanistic perspective, structural studies using X-ray crystallography have revealed that the tert-butyl group in this compound provides optimal steric shielding during nucleophilic substitution reactions, while the diethylamino group participates in crucial hydrogen-bonding interactions with biological targets. Molecular dynamics simulations published in ACS Omega (2023) suggest that these features contribute to the compound's exceptional selectivity profile when incorporated into drug candidates for protein-protein interaction inhibition.
Looking forward, the pharmaceutical industry is exploring scale-up processes for Tert-butyl 4-(diethylamino)piperidine-1-carboxylate to meet growing demand, with particular focus on green chemistry approaches. A recent patent (WO2023124567) describes a continuous flow synthesis method that reduces solvent waste by 60% while maintaining >99% purity. As research continues to uncover new applications for this versatile building block, its importance in medicinal chemistry is expected to grow substantially in the coming years.
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